molecular formula C14H16FNO4 B3031191 1-(Benzyloxycarbonyl)-5-fluoropiperidine-3-carboxylic acid CAS No. 1864057-90-8

1-(Benzyloxycarbonyl)-5-fluoropiperidine-3-carboxylic acid

Cat. No.: B3031191
CAS No.: 1864057-90-8
M. Wt: 281.28
InChI Key: QGRPPKXRMWZVMA-UHFFFAOYSA-N
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Description

1-(Benzyloxycarbonyl)-5-fluoropiperidine-3-carboxylic acid (Cbz-5-F-piperidine-3-COOH) is a piperidine derivative featuring a benzyloxycarbonyl (Cbz) protective group at the 1-position, a fluorine atom at the 5-position, and a carboxylic acid moiety at the 3-position. The Cbz group is commonly used in organic synthesis to protect amines during multi-step reactions, while the fluorine substituent can enhance metabolic stability and modulate electronic properties. This compound is of interest in pharmaceutical research, particularly in the development of protease inhibitors or receptor ligands, where the piperidine scaffold is prevalent .

Properties

IUPAC Name

5-fluoro-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO4/c15-12-6-11(13(17)18)7-16(8-12)14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRPPKXRMWZVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(CC1F)C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201165760
Record name 1,3-Piperidinedicarboxylic acid, 5-fluoro-, 1-(phenylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201165760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864057-90-8
Record name 1,3-Piperidinedicarboxylic acid, 5-fluoro-, 1-(phenylmethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1864057-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Piperidinedicarboxylic acid, 5-fluoro-, 1-(phenylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201165760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(Benzyloxycarbonyl)-5-fluoropiperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via fluorination reactions, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced using benzyl chloroformate in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving carbon dioxide or carboxylating agents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-(Benzyloxycarbonyl)-5-fluoropiperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the removal of the benzyloxycarbonyl group and formation of the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Benzyloxycarbonyl)-5-fluoropiperidine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Benzyloxycarbonyl)-5-fluoropiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group for amines, suppressing their nucleophilic and basic properties. The fluorine atom can influence the compound’s reactivity and interactions with biological molecules. The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior.

Comparison with Similar Compounds

Key Structural Variations and Physicochemical Properties

The following table summarizes critical differences between Cbz-5-F-piperidine-3-COOH and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Protective Group Notable Properties
1-(Benzyloxycarbonyl)-5-fluoropiperidine-3-carboxylic acid (Target) N/A C14H16FNO4 ~293.29* -F (5-position), -COOH (3-position) Benzyloxycarbonyl (Cbz) - Polar due to -COOH; - Fluorine enhances electronegativity; - Cbz offers stability
1-(tert-Butoxycarbonyl)-5-fluoropiperidine-3-carboxylic acid 1241725-64-3 C11H18FNO4 247.26 -F (5-position), -COOH (3-position) tert-Butoxycarbonyl (Boc) - Boc group increases steric bulk; - Lower molecular weight; - Stable at 2–8°C storage
1-[(Benzyloxy)carbonyl]-5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid 2060053-41-8 C20H28N3O4 375.46 -4-ethylpiperazine (5-position), -COOH (3-position) Cbz - Higher molecular weight; - Piperazine improves solubility; - Potential CNS activity
1-[(Benzyloxy)carbonyl]-5-[ethyl(methyl)amino]piperidine-3-carboxylic acid 2059935-71-4 C17H24N2O4 320.4 -Ethyl(methyl)amino (5-position), -COOH (3-position) Cbz - Amino group enables hydrogen bonding; - Moderate molecular weight
Benzyl 4-aminopiperidine-1-carboxylate 120278-07-1 C13H18N2O2 234.29 -NH2 (4-position) Cbz - Amino group at 4-position; - Lacks fluorine and -COOH; - Limited toxicity data

*Estimated based on structural similarity.

Functional Group Impact Analysis

  • Protective Groups: Cbz vs. Boc: The Boc analog (CAS 1241725-64-3) has a tert-butyl group instead of benzyl, reducing polarity and increasing steric hindrance. Boc is typically removed under acidic conditions (e.g., TFA), whereas Cbz requires hydrogenolysis . Cbz Retention: Compounds retaining Cbz (e.g., CAS 2060053-41-8) may exhibit enhanced stability in basic conditions compared to Boc-protected analogs.
  • Piperazine/Amino Groups (CAS 2060053-41-8, 2059935-71-4): Increase basicity and solubility, favoring interactions with charged residues in biological targets .
  • 3-Position Carboxylic Acid :

    • Critical for salt formation or conjugation (e.g., prodrug strategies). Analogs lacking this group (e.g., CAS 120278-07-1) lose this functionality .

Notes

Data Gaps : Toxicological profiles for several analogs (e.g., CAS 120278-07-1) remain understudied, highlighting the need for further research .

Storage Conditions : Boc-protected derivatives (e.g., CAS 1241725-64-3) require dry, low-temperature storage to prevent degradation .

Structural Diversity : Substitutions at the 5-position significantly alter physicochemical and biological properties, emphasizing the importance of rational design.

Biological Activity

1-(Benzyloxycarbonyl)-5-fluoropiperidine-3-carboxylic acid is a synthetic compound belonging to the class of piperidine derivatives. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in relation to cancer therapy and neuropharmacology. The unique structural features of this compound, including the benzyloxycarbonyl and fluorinated groups, contribute to its biological efficacy.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H17FNO4\text{C}_{14}\text{H}_{17}\text{F}\text{N}\text{O}_4
PropertyValue
Molecular Weight273.29 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
pKaNot specified

Anticancer Properties

Research indicates that piperidine derivatives, including this compound, exhibit significant anticancer activity. A study highlighted that compounds with a piperidine moiety can induce apoptosis in various cancer cell lines. The presence of the fluorine atom is believed to enhance the interaction with biological targets, improving efficacy against tumors.

  • Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis through mitochondrial pathways. The fluorine substitution is thought to increase lipophilicity, facilitating better cell membrane penetration.

Neuropharmacological Effects

Piperidine derivatives are also explored for their potential in treating neurodegenerative diseases, such as Alzheimer's disease. The ability of these compounds to inhibit acetylcholinesterase (AChE) suggests a role in enhancing cholinergic transmission, which is crucial for cognitive functions.

  • Case Study : A derivative similar to this compound demonstrated significant AChE inhibition in vitro, leading to improved cognitive performance in animal models.

Recent Studies

  • Antitumor Activity : In a comparative study, the compound showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells when compared to standard chemotherapeutics like bleomycin .
  • Neuroprotective Effects : Another study indicated that the compound could potentially protect neuronal cells from oxidative stress-induced apoptosis, highlighting its dual role as both an anticancer and neuroprotective agent .

Table 2: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerHigh cytotoxicity against FaDu cells
NeuroprotectiveInhibits AChE; protects neurons from oxidative stress

Q & A

Q. What are the key synthetic strategies for preparing 1-(Benzyloxycarbonyl)-5-fluoropiperidine-3-carboxylic acid?

  • Methodological Answer : The synthesis typically involves three critical steps: (1) fluorination at the piperidine C5 position using electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions, (2) carboxylation at C3 via hydrolysis of a pre-installed ester or nitrile group, and (3) protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate. For example, ethyl piperidine carboxylate intermediates (e.g., ethyl 5-fluoropiperidine-3-carboxylate) can be hydrolyzed to the carboxylic acid using NaOH in ethanol/water . The Cbz group is introduced under Schotten-Baumann conditions (aqueous NaOH, THF) to avoid racemization .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of 1H NMR , 13C NMR , and 19F NMR to confirm regiochemistry and purity. The fluorine atom at C5 produces distinct splitting patterns in 1H NMR (e.g., coupling constants ~50 Hz for axial-equatorial fluoropiperidine conformers). IR spectroscopy (e.g., carbonyl stretches at ~1700 cm⁻¹ for the Cbz and carboxylic acid groups) and HPLC-MS (using reverse-phase C18 columns with UV detection at 254 nm) are essential for verifying absence of side products. Quantitative analysis of residual solvents (e.g., THF, DCM) should follow ICH guidelines .

Q. What safety precautions are critical during handling and storage?

  • Methodological Answer : While specific toxicity data for this compound are limited, analogs with Cbz-protected piperidines require PPE (nitrile gloves, lab coat, safety goggles) and handling in a fume hood. Storage should be in sealed containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the Cbz group. Avoid exposure to strong acids/bases, as they may cleave the protective group prematurely .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during fluorination and carboxylation steps?

  • Methodological Answer : Fluorination stereochemistry depends on the precursor’s conformation. For axial fluorine introduction, use chair-conformation-stabilizing substituents (e.g., bulky tert-butyl groups at C4) during fluorination. Carboxylation at C3 is stereospecific if starting from chiral pools (e.g., L-proline derivatives). Chiral HPLC (e.g., Chiralpak® AD-H column) or Mosher ester analysis can resolve enantiomers. Computational modeling (DFT) of transition states aids in predicting regioselectivity .

Q. What are the challenges in selectively removing the Cbz group without affecting the fluorine substituent?

  • Methodological Answer : The Cbz group is typically cleaved via hydrogenolysis (H2/Pd-C) or acidolysis (e.g., HBr/AcOH). However, fluorine’s electronegativity can destabilize adjacent bonds under acidic conditions. A mild alternative is TMSCl/NaI in anhydrous acetonitrile, which selectively cleaves Cbz without defluorination. Monitor reactions with TLC (Rf shift from ~0.6 to ~0.2 in ethyl acetate/hexane) and confirm completion via loss of the Cbz carbonyl peak in IR .

Q. How can researchers resolve contradictions in stability data across different studies?

  • Methodological Answer : Stability discrepancies often arise from variations in storage conditions (e.g., humidity, light exposure) or impurities (e.g., residual catalysts). Conduct accelerated stability studies (40°C/75% RH for 1 month) with periodic HPLC analysis. Compare degradation products (e.g., free piperidine via LC-MS) against controls. If conflicting data persist, perform DFT-based degradation pathway modeling to identify susceptible bonds (e.g., Cbz-O cleavage vs. C-F hydrolysis) .

Key Considerations for Experimental Design

  • Scale-Up Challenges : Fluorination reactions are exothermic; use jacketed reactors with temperature control (±2°C) to prevent runaway reactions .
  • Ecotoxicity : While no ecotoxicological data are available, assume acute aquatic toxicity (EC50 < 1 mg/L) and dispose via licensed hazardous waste facilities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Benzyloxycarbonyl)-5-fluoropiperidine-3-carboxylic acid
Reactant of Route 2
1-(Benzyloxycarbonyl)-5-fluoropiperidine-3-carboxylic acid

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